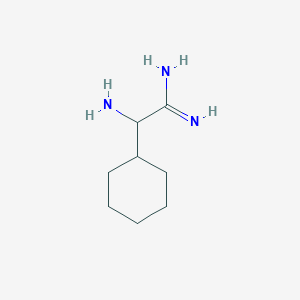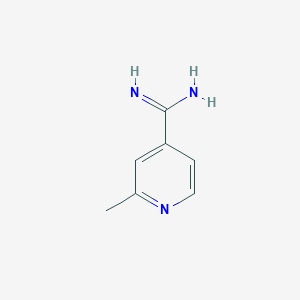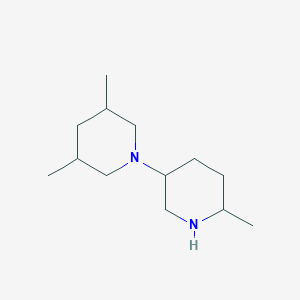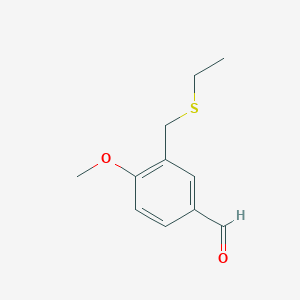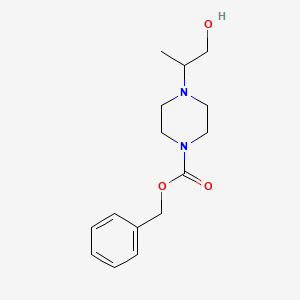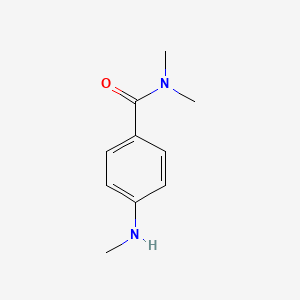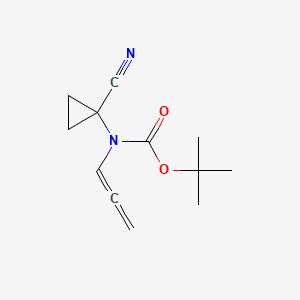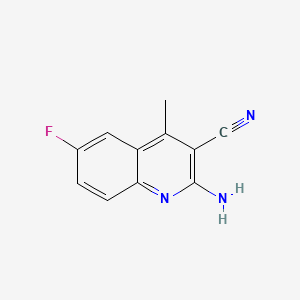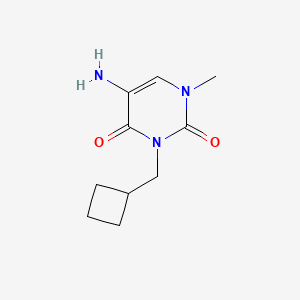
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a cyclobutylmethyl group at the 3rd position, and a methyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of 3-(cyclobutylmethyl)-1-methylurea with cyanoacetic acid under acidic conditions can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group at the 5th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity by providing hydrophobic interactions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the cyclobutylmethyl group, which may affect its binding properties and reactivity.
3-(Cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological activity.
5-Amino-3-(cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 1st position, which may influence its overall stability and reactivity.
Uniqueness
The presence of both the amino group and the cyclobutylmethyl group in 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione makes it unique in terms of its potential for diverse chemical reactions and biological interactions. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-7-3-2-4-7/h6-7H,2-5,11H2,1H3 |
InChI-Schlüssel |
MUWCIDKNEUWKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)N(C1=O)CC2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


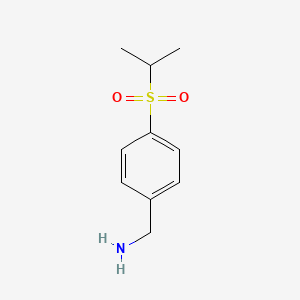
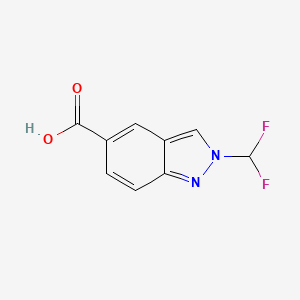
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
